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Compound of Interest

3(4-
Compound Name: Chlorophenyl)sulfamoyllbenzoic
acid
CAS No.: 147410-78-4
Cat. No.: B3378771

Get Quote

Executive Summary & Compound Profile

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is a diaryl sulfonamide scaffold where a benzoic

acid core acts as the electrophilic sulfonyl donor to a 4-chloroaniline acceptor. Its structural
integrity is critical in medicinal chemistry, particularly as a precursor for anthranilic acid-based
PPAR

agonists.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm identity
and purity.
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Parameter Data
IUPAC Name 3-(N-(4-Chlorophenyl)sulfamoyl)benzoic acid
CAS Number 147410-78-4

Molecular Formula

Molecular Weight 311.74 g/mol

Physical State White to off-white crystalline powder

Soluble in DMSO, DMF, MeOH; sparingly

Solubilit
y soluble in water

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the synthesis pathway, as impurities
(unreacted sulfonyl chloride or aniline) often dictate the baseline noise in raw data.

Reaction Workflow

The compound is synthesized via a nucleophilic substitution (Schotten-Baumann conditions)
between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline.
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Figure 1: Nucleophilic substitution pathway yielding the target sulfonamide.

Spectroscopic Analysis (The Core)
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Mass Spectrometry (ESI-MS)

Methodology: Electrospray lonization (ESI) in Negative Mode is preferred due to the acidic
proton on the sulfonamide nitrogen and the carboxylic acid.

e Primary lon (M-H)~: The base peak appears at m/z 310.0.

« |sotopic Pattern: The presence of a single Chlorine atom creates a distinct 3:1 ratio between
the M (310) and M+2 (312) peaks.

» Fragmentation Logic:
o Loss of

(44 Da) from the carboxylic acid.

o Cleavage of the S-N bond.

m/z (Negative Mode) Assignment Structural Insight
310.0 Molecular ion (deprotonated).
312.0 isotope peak (approx. 33%

intensity of base).

Loss of sulfonyl group
246.0 o
(characteristic rearrangement).

Proton NMR ( NMR)

Solvent: DMSO-

is required. The compound is insoluble in
. Field Strength: 400 MHz or higher recommended.

Interpretation Strategy:

o Exchangeable Protons: Look for two broad singlets downfield (10—14 ppm) corresponding to
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and

» Benzoic Acid Ring (Ring A): The electron-withdrawing groups (

and
) deshield these protons, shifting them downfield (>7.6 ppm).

 Aniline Ring (Ring B): The 4-chloro substitution creates a symmetric

system, appearing as two doublets.
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Shift ( ] ) Mechanistic
Mult. Integration Assignment
Note
, Ppm)
Highly acidic;
13.40 brs 1H broad due to H-
bonding.
Sulfonamide
proton;
10.65 S 1H disappears with
shake.
Sandwiched
between two
8.35 t/s 1H H-2 (Benzoic) EWGSs; most
deshielded
aromatic.
Ortho to
8.15 d 1H H-6 (Benzoic)
Ortho to
7.95 d 1H H-4 (Benzoic)
Meta to both
7.70 t 1H H-5 (Benzoic) groups; typically
a pseudo-triplet.
Ortho to CI; part
7.30 d 2H H-3, 5 (Aniine)  ©f
system.
Ortho to N;
7.10 d 2H H-2', 6' (Aniline) shielded relative
to Ring A.
Infrared Spectroscopy (FT-IR)
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Methodology: KBr pellet or Diamond ATR.

The spectrum is dominated by the sulfonyl and carbonyl stretches. The absence of the
carbonyl peak at ~1700 cm~* usually indicates salt formation (carboxylate), so this is a key
purity check for the free acid.

3250-3350 cm~1: N-H stretch (Sulfonamide). Sharp, distinct from the broad O-H.

e 2500-3000 cm~1: O-H stretch (Carboxylic acid). Very broad "hump" underlying C-H
stretches.

e 1690-1710 cm~1: C=0 stretch (Benzoic acid dimer).
e 1340-1360 cm™1:

Asymmetric stretch.

e 1150-1170 cm~t:
Symmetric stretch.

Experimental Protocols
Protocol A: NMR Sample Preparation

Ensure the tube is free of acetone traces, as acetone signal (2.09 ppm) overlaps with
impurities.

e Weigh 5-10 mg of the dry solid into a clean vial.
e Add 0.6 mL of DMSO-

(99.8% D).

» Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor baselines).
e Transfer to a 5mm NMR tube.

» Validation: Check for the water peak at 3.33 ppm. If the water peak is broad, the sample may
be too acidic or wet; consider adding a molecular sieve.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol B: HPLC-MS Purity Check

Use this protocol to verify the "Single Peak" status before biological assays.

Column: C18 Reverse Phase (

, 3 um).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic rings) and MS (ESI-).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
[(4-Chlorophenyl)sulfamoyl]benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3378771/docs#technical-guide-spectroscopic-
characterization-of-3-4-chlorophenyl-sulfamoyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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